2-氨基乙酰胺二氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

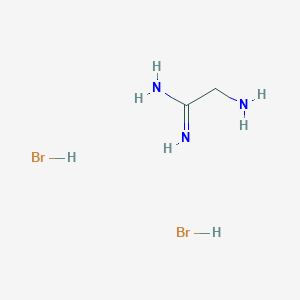

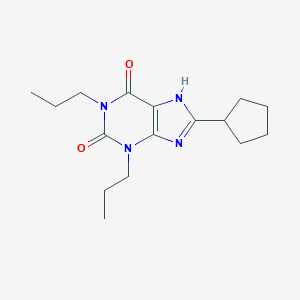

2-Aminoacetamidine dihydrobromide (2-AADB) is a small molecule that has been widely studied in the scientific community due to its versatile applications. It is an organic compound with a molecular formula of C2H5Br2N and a molecular weight of 156.9 g/mol. 2-AADB is a colorless, crystalline solid that is slightly soluble in water. It has been used in a variety of fields, including biochemistry, pharmaceuticals, and drug discovery.

科学研究应用

组胺受体药理学: 发现 2-氨基乙基衍生物(如 2-氨基乙酰胺二氢溴酸盐)是高度选择性的组胺 H1 受体激动剂,因此可用于研究组胺受体药理学 (Durant、Ganellin 和 Parsons,1975).

抗癌、抗肿瘤、抗糖尿病和抗惊厥活性: 药学领域的最新发展已经发现新型的 2-氨基噻唑,其结构与 2-氨基乙酰胺二氢溴酸盐相似,在这些领域具有良好的活性 (Das、Sikdar 和 Bairagi,2016).

功能化化合物合成: 一项研究展示了一种使用多米诺反应合成功能化 2-氨基氢吡啶的方法,其结构与 2-氨基乙酰胺二氢溴酸盐相关 (Sun、Sun、Xia 和 Yan,2011).

抗菌剂: 含有磺酰基部分的新型杂环化合物(其结构可能与 2-氨基乙酰胺二氢溴酸盐相关)已显示出良好的抗菌和抗真菌活性 (Darwish、Abdel Fattah、Attaby 和 Al-Shayea,2014).

蛋白质组学中的挑战: 一项研究强调,2-氯乙酰胺(一种结构相关的化合物)由于其对蛋氨酸氧化的不利影响,并不适用于蛋白质组学,这表明在研究中选择合适的烷化剂非常重要 (Hains 和 Robinson,2017).

相关药物的神经毒性作用: 苯环利定和相关药物(可能包括 2-氨基乙酰胺二氢溴酸盐的结构类似物)可以在脑神经元中诱导神经毒性作用,引发人们对其在治疗神经退行性疾病中的安全性以及与非法使用相关的风险的担忧 (Olney、Labruyere 和 Price,1989).

组胺 H4 受体配体: 组胺 H4 受体配体在炎症和过敏中显示出潜力,而 2-氨基乙酰胺二氢溴酸盐等化合物可能与这一研究领域相关 (Smits、Leurs 和 de Esch,2009).

作用机制

Target of Action

The primary target of 2-Aminoacetamidine dihydrobromide is the muscarinic M1 receptor . The muscarinic M1 receptor is a type of muscarinic receptor that is found in the brain, autonomic ganglia, and gastric parietal cells. It plays a crucial role in learning and memory in the brain, and it regulates the secretion of gastric acid in the stomach.

Mode of Action

2-Aminoacetamidine dihydrobromide acts as a potent, selective muscarinic M1 receptor partial agonist . This means that it binds to the muscarinic M1 receptor and partially activates it. The activation of the M1 receptor can lead to various physiological responses, including the stimulation of phosphoinositide (PI) hydrolysis, the activation of protein kinase C, and the modulation of ion channels.

Pharmacokinetics

Its bioavailability may be influenced by factors such as its solubility in water and dmso , its molecular weight , and its chemical structure.

安全和危害

2-Aminoacetamidine dihydrobromide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity – single exposure (Category 3) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

生化分析

Biochemical Properties

It is known to be a potent, selective muscarinic M1 receptor partial agonist . This suggests that it interacts with muscarinic M1 receptors, which are proteins found in various tissues throughout the body. The nature of these interactions is likely to involve binding to the receptor, leading to changes in its activity.

Cellular Effects

As a muscarinic M1 receptor partial agonist, it is likely to influence cell function by modulating the activity of these receptors This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2-Aminoacetamidine dihydrobromide is likely to involve binding to muscarinic M1 receptors, leading to changes in their activity This could result in alterations in downstream signaling pathways, changes in gene expression, and effects on cellular metabolism

属性

| { "Design of the Synthesis Pathway": "The synthesis of 2-Aminoacetamidine dihydrobromide can be achieved through the reaction of 2-aminoacetamide with hydrobromic acid and sodium nitrite.", "Starting Materials": [ "2-aminoacetamide", "Hydrobromic acid", "Sodium nitrite" ], "Reaction": [ "Dissolve 2-aminoacetamide in water and add hydrobromic acid dropwise while stirring.", "Cool the reaction mixture to 0-5°C and add a solution of sodium nitrite in water.", "Stir the reaction mixture for 30 minutes at 0-5°C.", "Add sodium sulfite to the reaction mixture to remove excess nitrous acid.", "Filter the reaction mixture to obtain the crude product.", "Recrystallize the crude product from water to obtain 2-Aminoacetamidine dihydrobromide." ] } | |

CAS 编号 |

69816-37-1 |

分子式 |

C2H8BrN3 |

分子量 |

154.01 g/mol |

IUPAC 名称 |

2-aminoethanimidamide;hydrobromide |

InChI |

InChI=1S/C2H7N3.BrH/c3-1-2(4)5;/h1,3H2,(H3,4,5);1H |

InChI 键 |

CVJBACMWXLPWDJ-UHFFFAOYSA-N |

手性 SMILES |

C(C(=N)[NH3+])[NH3+].[Br-].[Br-] |

SMILES |

C(C(=N)N)N.Br.Br |

规范 SMILES |

C(C(=N)N)N.Br |

Pictograms |

Irritant |

同义词 |

2-Amino-ethanimidamide Dihydrobromide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

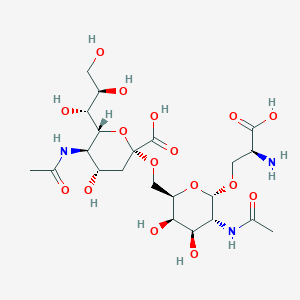

![3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B13948.png)

![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)

![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)